Technical Deep Dive: 7-Bromobenzo[c]oxadiazol-4-amine
Technical Deep Dive: 7-Bromobenzo[c]oxadiazol-4-amine
Content Type: Technical Monograph / Synthetic Guide Subject: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2) Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists
Executive Summary: The Bifunctional Fluorophore
7-Bromobenzo[c]oxadiazol-4-amine (often abbreviated as Br-ABD or 4-amino-7-bromobenzofurazan ) represents a critical "pivot point" scaffold in the design of fluorescent probes and optoelectronic materials. Unlike its ubiquitous nitro-analogue (NBD-Cl/NBD-amine), which acts primarily as a terminal electrophile, the 7-bromo variant offers dual orthogonality:
-
Nucleophilic N-terminus (C4): Available for tuning solubility and spectral properties via alkylation/acylation.
-
Electrophilic C-terminus (C7): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille), allowing the benzofurazan core to be integrated into extended
-conjugated systems.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in drug discovery and bioimaging.
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine | Also: 4-Amino-7-bromobenzofurazan |
| CAS Number | 406224-62-2 | |
| Molecular Formula | C₆H₄BrN₃O | |
| Molecular Weight | 214.02 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of benzofurazan "push-pull" systems |
| Solubility | DMSO, DMF, Acetonitrile, EtOAc | Poor solubility in water; moderate in alcohols |
| Fluorescence ( | ~440-470 nm / ~520-550 nm | Highly solvatochromic; quenched in water |
| Stokes Shift | ~60–90 nm | Large shift reduces self-quenching |
| pKa (Amine) | ~1–2 (Conjugate acid) | The amine is weakly basic due to the electron-withdrawing ring |
Synthetic Architecture & Protocols
The synthesis of 7-Bromobenzo[c]oxadiazol-4-amine generally follows two strategic disconnections: Bromination of the amine (electrophilic substitution) or Amination of the dibromide (nucleophilic substitution). The latter is preferred for regioselectivity.
Protocol A: Nucleophilic Substitution (Regioselective)
This method avoids over-bromination and yields high-purity product.
Precursor: 4,7-Dibromo-2,1,3-benzoxadiazole (obtained via bromination of benzofurazan).
-
Reagents: 4,7-Dibromo-2,1,3-benzoxadiazole (1.0 eq), Ammonia (aq. or methanolic) or Sodium Azide (followed by reduction).
-
Solvent: Ethanol or Acetonitrile.
-
Conditions:
-
Dissolve 4,7-dibromobenzofurazan in ethanol.
-
Add aqueous ammonia (excess, ~5-10 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 4–12 hours. The electron-deficient ring facilitates
displacement of one bromine. -
Note: The reaction is monitored by TLC (Hexane:EtOAc). The mono-substituted product forms preferentially due to the deactivation of the ring after the first amine donation.
-
-
Workup: Concentrate in vacuo. Resuspend in water.[1] Filter the precipitate. Recrystallize from EtOH/Water.
Protocol B: Direct Bromination (Rapid Access)
Useful when starting material (4-aminobenzofurazan) is already available.
-
Reagents: 4-Aminobenzofurazan, N-Bromosuccinimide (NBS).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve amine in DMF at 0°C.
-
Add NBS (1.05 eq) slowly to prevent di-bromination.
-
Stir at RT for 2 hours.
-
Quench with water; extract with EtOAc.[1]
-
Visualization: Synthetic Logic Flow
Caption: Synthetic pathways comparing nucleophilic aromatic substitution (
Reactivity & Functionalization Map
The power of this scaffold lies in its orthogonal reactivity . The researcher can independently modify the donor (amine) and the acceptor/linker (bromide).
C-7 Reactivity: Palladium-Catalyzed Cross-Coupling
The C-7 bromine bond is activated by the electron-deficient oxadiazole ring, making it an excellent partner for Suzuki-Miyaura, Stille, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling:
-
Purpose: To extend conjugation (red-shift fluorescence) or attach the fluorophore to a drug pharmacophore.
-
Standard Conditions: Arylboronic acid (1.2 eq),
(5 mol%), (2M aq), Toluene/EtOH (2:1), Reflux under . -
Outcome: Biaryl derivatives with enhanced quantum yields and tuned emission (typically 500–600 nm).
-
-
Sonogashira Coupling:
-
Purpose: To create rigid, rod-like fluorophores.
-
Conditions: Terminal alkyne,
, CuI, , THF.
-
N-4 Reactivity: Tuning the Auxochrome
The amine at position 4 is a "push" donor. Modifying it changes the Intramolecular Charge Transfer (ICT) strength.
-
Alkylation: Reaction with alkyl halides (
) or reductive amination.-
Effect:
-dialkyl derivatives often show higher quantum yields than the primary amine due to the suppression of N-H vibrational quenching modes.
-
-
Acylation: Reaction with acid chlorides/anhydrides.
-
Effect: Reduces the electron-donating capability, blue-shifting the absorption and often quenching fluorescence (useful for "turn-on" probes where enzymatic cleavage restores the amine).
-
Visualization: Reactivity Logic
Caption: Orthogonal functionalization strategy. C-7 allows structural extension; N-4 allows electronic tuning and probe design.
Spectroscopic Profile & Solvatochromism[6]
The fluorescence of 7-Bromobenzo[c]oxadiazol-4-amine arises from an Intramolecular Charge Transfer (ICT) state.[2]
Solvatochromic Behavior
Like its nitro-analogue (NBD), this compound is highly sensitive to solvent polarity.[1]
-
Non-polar solvents (Toluene, Hexane): High Quantum Yield (
), Blue-shifted emission (~500 nm). -
Polar solvents (Water, MeOH): Low Quantum Yield (Quenched), Red-shifted emission (~550 nm).
-
Mechanism: In polar solvents, the excited ICT state is stabilized by solvent relaxation, lowering the energy gap (red shift) but increasing non-radiative decay pathways (quenching).
Application Note: This environmental sensitivity makes the scaffold ideal for probing hydrophobic pockets in proteins or lipid bilayers.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Light Sensitivity: Benzofurazans are photo-active. Store in amber vials to prevent photobleaching or N-oxide rearrangement.
-
Stability: The oxadiazole ring is stable to acid but can be cleaved by strong reducing agents (e.g.,
, ) to form the corresponding phenylenediamine. Avoid strong reducing conditions during synthesis unless ring cleavage is desired.
References
-
ChemicalBook. (2023).[5] 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Properties and Synthesis.Link
-
Bem, M. et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, (xiii), 87-104.[6] Link
-
Neto, B. A. D. et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks.[7] Molecules, 29(15), 3589. (Detailed review of the analogous thiadiazole/oxadiazole coupling chemistry). Link
- Uchiyama, S. et al. (2002). Fluorescence characteristics of 4-substituted 7-nitro-2,1,3-benzoxadiazoles. J. Chem. Soc., Perkin Trans. 2.
-
Lavis, L. D. et al. (2006). Fluorogenic Label for Biomolecular Imaging. ACS Chem. Biol., 1(4), 252–260. (Discusses the "lock" mechanism using amine modification). Link
Sources
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [mail.anjs.edu.iq]
- 4. Unveiling the triplet state of a 4-amino-7-nitrobenzofurazan derivative in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine | 406224-62-2 [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
